Acetonitrile-d3

Catalog No.
S663587
CAS No.
2206-26-0
M.F
C2H3N
M. Wt
44.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile-d3

CAS Number

2206-26-0

Product Name

Acetonitrile-d3

IUPAC Name

2,2,2-trideuterioacetonitrile

Molecular Formula

C2H3N

Molecular Weight

44.07 g/mol

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1D3

InChI Key

WEVYAHXRMPXWCK-FIBGUPNXSA-N

SMILES

CC#N

Synonyms

ACN-d3; Acetonitrile Cluster-d3; Cyanomethane-d3; Ethanenitrile-d3; Ethyl Nitrile-d3; Cyanomethane-d3; Methanecarbonitrile-d3; Methyl Cyanide-d3; Methyl Cyanide (MeCN)-d3; NSC 7593-d3

Canonical SMILES

CC#N

Isomeric SMILES

[2H]C([2H])([2H])C#N

The exact mass of the compound Acetonitrile-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetonitrile-d3 (CD3CN) is a premium deuterated polar aprotic solvent widely procured for high-resolution nuclear magnetic resonance (NMR) spectroscopy, hyphenated LC-NMR techniques, and specialized mechanistic studies. Characterized by a high dielectric constant (37.5), low dynamic viscosity (0.39 mPa·s at 20°C), and a low boiling point (~81°C), it offers strong solvation power for a broad spectrum of organic and organometallic compounds. In 1H-NMR, its residual proton signal is cleanly shifted to 1.94 ppm, providing a largely unobstructed spectral window [1]. Industrial and academic buyers prioritize Acetonitrile-d3 when workflows demand a non-exchanging, highly polar medium that can be easily removed post-analysis, making it a critical consumable in pharmaceutical QA/QC, metabolomics, and catalytic research.

Substituting Acetonitrile-d3 with its undeuterated counterpart (CH3CN) is fundamentally unviable for NMR applications, as the massive proton signal at ~2.0 ppm entirely obscures the aliphatic region, preventing accurate structural elucidation and integration [1]. When buyers attempt to substitute with other common deuterated solvents, severe processability and performance trade-offs emerge. Chloroform-d (CDCl3) lacks the dielectric polarity required to dissolve charged species or polar organometallic catalysts, leading to sample precipitation. Conversely, while Dimethyl sulfoxide-d6 (DMSO-d6) offers high polarity, its extreme boiling point (189°C) and high viscosity complicate low-temperature kinetic studies and make post-reaction solvent recovery prohibitively difficult [2]. Thus, Acetonitrile-d3 occupies a non-interchangeable procurement niche for highly polar, temperature-sensitive, and easily recoverable analytical workflows.

Superior Solvation of Polar Organometallics vs. Halogenated Solvents

For the analysis of highly polar or charged species, solvent polarity is a primary procurement driver. Acetonitrile-d3 offers a dielectric constant of 37.5, which is approximately 7.8 times higher than that of Chloroform-d (4.8) [1]. This substantial difference in polarity enables the complete dissolution of polar organometallic catalysts, peptides, and ionic intermediates that would otherwise aggregate or precipitate in standard halogenated NMR solvents.

Evidence DimensionDielectric Constant (ε) at 20°C
Target Compound DataAcetonitrile-d3 (ε = 37.5)
Comparator Or BaselineChloroform-d (ε = 4.8)
Quantified Difference7.8-fold higher polarity
ConditionsStandard solvent selection for polar analyte NMR spectroscopy

Buyers must select Acetonitrile-d3 over Chloroform-d to ensure high-resolution spectral acquisition for polar compounds that require strong aprotic solvation.

Accelerated Solvent Removal and Low-Temperature Processing vs. DMSO-d6

When selecting a polar aprotic NMR solvent, buyers often weigh Acetonitrile-d3 against DMSO-d6. Acetonitrile-d3 provides a distinct processability advantage due to its low boiling point (~81°C) and low dynamic viscosity (0.39 mPa·s at 20°C), compared to DMSO-d6, which boils at 189°C and exhibits a viscosity of ~2.0 mPa·s [1]. This high volatility allows for rapid, non-destructive post-reaction solvent recovery, while the low viscosity ensures sharper NMR line widths and enables low-temperature kinetic studies.

Evidence DimensionBoiling Point and Dynamic Viscosity
Target Compound DataAcetonitrile-d3 (BP ~81°C, Viscosity 0.39 mPa·s)
Comparator Or BaselineDMSO-d6 (BP 189°C, Viscosity ~2.0 mPa·s)
Quantified Difference108°C lower boiling point and ~5x lower viscosity
ConditionsIn-situ NMR reaction monitoring and subsequent product isolation

Procuring Acetonitrile-d3 allows researchers to easily recover sensitive products post-analysis, avoiding the harsh heating or lyophilization required to remove DMSO-d6.

Signal-to-Noise Enhancement in LC-SPE-NMR Workflows

In hyphenated LC-NMR applications, utilizing undeuterated mobile phases requires aggressive solvent suppression techniques that can distort analyte signals. By employing a pre-concentration automated column trapping workflow and back-flushing with a 90% Acetonitrile-d3 / 10% D2O mobile phase, researchers achieved signal-to-noise enhancement factors of 10.4-fold to 14.7-fold for trace analytes in micro-coil NMR[1]. This deuterated elution strategy eliminates the need for complex suppression pulses, preserving critical structural data near the solvent resonance.

Evidence DimensionAnalyte Signal Enhancement Factor
Target Compound DataAcetonitrile-d3 / D2O elution (10.4x to 14.7x enhancement)
Comparator Or BaselineStandard LC-NMR without pre-concentration and deuterated elution
Quantified Difference>10-fold increase in signal-to-noise ratio
ConditionsAutomated column trapping and micro-coil NMR detection of trace pharmaceutical mixtures

For pharmaceutical impurity profiling, procuring Acetonitrile-d3 for the elution phase is critical to achieving the sensitivity required to resolve trace metabolites.

Baseline Resolution for Quantitative NMR (qNMR)

For rigorous quantitative NMR (qNMR) workflows, the isotopic purity of the solvent directly impacts integration accuracy. Standard grade Acetonitrile-d3 (99.8 atom % D) leaves a 0.2% residual proton signal at 1.94 ppm, which can interfere with analyte peaks in the aliphatic region. Upgrading to the '100%' grade (99.96 atom % D) reduces this residual proton concentration by a factor of 5 (to 0.04%) . This quantitative reduction minimizes the primary residual peak and its corresponding 13C satellites, ensuring a clean baseline for precise qNMR integration.

Evidence DimensionResidual Solvent Proton Concentration
Target Compound DataAcetonitrile-d3 '100%' grade (99.96 atom % D)
Comparator Or BaselineStandard Acetonitrile-d3 (99.8 atom % D)
Quantified Difference5-fold reduction in residual 1H signal
ConditionsHigh-precision qNMR integration near the 1.94 ppm chemical shift region

Analytical buyers must specify the 99.96% D grade to prevent baseline interference when quantifying analytes with resonances near 2.0 ppm.

In-Situ Organometallic Reaction Monitoring

Driven by its high dielectric constant and low viscosity, Acetonitrile-d3 is a rigorously preferred solvent for tracking polar catalytic intermediates at varying temperatures. Its volatility allows researchers to monitor the reaction via NMR and subsequently recover the sensitive catalyst or product under mild vacuum, a process that fails with DMSO-d6[1].

LC-SPE-NMR Hyphenated Workflows

In pharmaceutical impurity profiling, Acetonitrile-d3 is procured as the primary deuterated elution solvent. By back-flushing trapped analytes with a CD3CN/D2O mobile phase, analytical chemists achieve >10-fold signal enhancements in micro-coil NMR without the spectral distortions caused by aggressive solvent suppression techniques [2].

High-Precision Quantitative NMR (qNMR)

For the certification of analytical reference standards, the '100%' (99.96 atom % D) grade of Acetonitrile-d3 is strictly required. The 5-fold reduction in residual protons ensures a clean baseline near 1.94 ppm, preventing integration overlap and ensuring regulatory compliance in QA/QC environments .

Kinetic Isotope Effect (KIE) Studies

Acetonitrile-d3 provides a non-exchanging, polar aprotic environment essential for determining precise reaction rates and transition state geometries. Unlike protic solvents (e.g., D2O or CD3OD) that can cause unwanted H/D scrambling, Acetonitrile-d3 maintains isotopic integrity during complex mechanistic investigations [1].

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (96.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.09%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (92.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2206-26-0

Wikipedia

Acetonitrile-d3

Dates

Last modified: 08-15-2023

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